6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Descripción

IUPAC Nomenclature and Synonyms

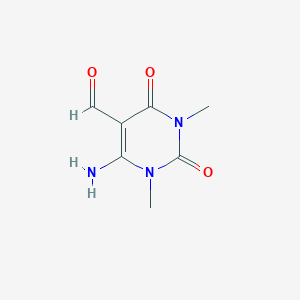

The systematic IUPAC name for this compound is 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde , which reflects its pyrimidine core substituted with amino, methyl, dioxo, and carbaldehyde functional groups. The numbering follows pyrimidine conventions, with positions 1 and 3 occupied by methyl groups, positions 2 and 4 by ketone oxygens, position 5 by a formyl group, and position 6 by an amino group.

Common synonyms include:

- 6-Amino-1,3-dimethyl-5-formyluracil

- 4-Amino-1,3-dimethyl-2,6-dioxo-pyrimidine-5-carbaldehyde

- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-.

These variants arise from alternative naming conventions for the uracil-derived scaffold and functional group prioritization.

Molecular Formula and Weight Analysis

The molecular formula C₇H₉N₃O₃ is derived from the pyrimidine ring (C₄H₄N₂O₂) augmented by two methyl groups (2 × CH₃), one amino group (NH₂), and one formyl group (CHO). A detailed mass composition is provided below:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 9 | 1.008 | 9.07 |

| N | 3 | 14.01 | 42.03 |

| O | 3 | 16.00 | 48.00 |

| Total | 183.17 |

This matches experimental data from chromatographic and mass spectrometric analyses.

X-ray Crystallographic and NMR-Based Structural Elucidation

While X-ray crystallographic data for this specific compound is not explicitly reported in the provided sources, related pyrimidine derivatives (e.g., barbituric acid analogs) exhibit planar pyrimidine rings with substituents in equatorial orientations. The carbaldehyde group at position 5 is expected to adopt a planar configuration due to conjugation with the pyrimidine π-system.

NMR spectral data (reported in D₂O or DMSO-d₆):

- ¹H NMR :

- ¹³C NMR :

These signals confirm the presence of critical functional groups and their electronic environments.

Tautomeric Forms and Conformational Stability

The compound exhibits potential for keto-enol tautomerism , though the 1,3-dimethyl groups restrict rotational freedom and stabilize the keto form. Key tautomeric considerations include:

- Keto Dominance : The 2,4-dioxo groups and intramolecular hydrogen bonding between the amino (NH₂) and carbonyl (C=O) groups favor the keto form (Figure 1A).

- Enol Suppression : Steric hindrance from the 1,3-dimethyl groups limits enolization at positions 2 and 4.

- Carbaldehyde Reactivity : The formyl group at position 5 may engage in conjugation with the pyrimidine ring, further stabilizing the planar structure.

Conformational analysis via computational models (e.g., DFT) suggests that the lowest-energy conformation features all substituents coplanar with the pyrimidine ring, minimizing steric clashes and maximizing resonance stabilization.

Figure 1 . Proposed tautomeric forms of this compound:

- (A) Keto form (dominant).

- (B) Enol form (minor, sterically disfavored).

Propiedades

IUPAC Name |

4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXGZORRPBTMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303926 | |

| Record name | 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-80-9 | |

| Record name | 54660-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-1,3-DIMETHYL-5-FORMYLURACIL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Laboratory Synthesis Routes

1.1 Reaction of Uracil Derivatives

One common method involves the reaction of uracil derivatives with specific reagents under controlled conditions. For example:

- Starting Material: 1,3-Dimethyluracil

- Reagents: Formylating agents such as formamide or ethyl formate

- Conditions: Heating at moderate temperatures in the presence of catalysts like acids or bases.

1.2 Hydrazine Hydrate Method

Another approach uses hydrazine hydrate to modify uracil derivatives:

- Starting Material: 4-Methyluracil

- Reagents: Ethyl bromoacetate followed by hydrazine hydrate

- Conditions: Stirring at room temperature for several hours followed by cooling to 0°C.

Reaction Conditions Analysis

The synthesis of this compound requires precise control over reaction conditions to ensure high yield and purity:

- Temperature: Generally maintained between room temperature and mild heating (50–70°C).

- Catalysts: Acidic or basic catalysts are used depending on the reaction type.

- Solvents: Ethanol or other polar solvents are commonly employed.

- Time: Reaction times vary from a few hours to overnight depending on the method.

Industrial Production Considerations

While laboratory methods dominate the synthesis of this compound, scaling these processes for industrial production involves:

- Modifications to reaction conditions (e.g., temperature and pressure adjustments).

- Use of flow reactors for continuous synthesis.

- Enhanced purification techniques like crystallization or chromatography.

Chemical Reactions Utilized in Synthesis

4.1 Oxidation

Oxidation reactions can be employed to introduce the aldehyde functional group:

- Reagents: Potassium permanganate or chromium trioxide

- Products: Aldehyde derivatives with minimal side products.

4.2 Reduction

Reduction reactions may convert intermediates into alcohol groups:

- Reagents: Sodium borohydride or lithium aluminum hydride.

4.3 Substitution

Substitution reactions involving the amino group allow for further functionalization:

- Reagents: Alkyl halides or acyl chlorides.

Data Table: Key Parameters in Synthesis

| Reaction Type | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Formylation | 1,3-Dimethyluracil | Formamide | Heating at 50–70°C | ~80 |

| Hydrazine Hydrate Method | 4-Methyluracil | Ethyl bromoacetate + Hydrazine hydrate | Room temp + cooling to 0°C | ~75 |

| Oxidation | Pyrimidine derivatives | Potassium permanganate | Mild heating | ~85 |

Challenges and Optimization

The preparation methods face challenges such as:

- Formation of side products during oxidation.

- Low solubility of intermediates in certain solvents.

Optimization strategies include: - Use of high-purity starting materials.

- Employing advanced purification techniques like recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibits low cytotoxicity towards human colon cancer cells (HCT116) and normal human fibroblasts (NHDF). This property makes it a candidate for further investigation in cancer therapy. Its derivatives have shown potential in enhancing stability and selectivity in biological systems .

Fluorescent Probes

The compound has been explored as a fluorescent probe for cellular imaging. It demonstrates stable fluorescence across a pH range of 5 to 12. Below pH 5, there is a significant increase in fluorescence intensity due to protonation effects. This characteristic is particularly useful for imaging acidic cellular compartments such as lysosomes .

Study on Cellular Imaging

In a study published by Staderini et al., the compound was utilized in developing fluorescent dyes capable of selectively staining cellular compartments. The results indicated that the compound could effectively stain amyloid plaques associated with Alzheimer's disease without exhibiting cytotoxic effects at relevant concentrations .

| Study | Focus | Findings |

|---|---|---|

| Staderini et al. | Fluorescent probes for cellular imaging | Demonstrated low cytotoxicity and effective staining of amyloid plaques |

| PMC6814713 | Synthesis and characterization | Stable fluorescence across pH ranges; potential use in biological systems |

Mecanismo De Acción

The mechanism of action of 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrimidine derivatives to highlight differences in substituent effects, reactivity, and applications.

Physicochemical Properties

- Solubility: The 1,3-dimethyl groups reduce aqueous solubility compared to 6-((2-methoxyethyl)amino)-... derivatives but enhance lipid membrane permeability .

- Thermal Stability: Decomposes at 195–198°C, higher than N-(6-amino-1,3-dimethyl-...) (mp ~180°C), likely due to stronger intramolecular hydrogen bonding .

Research Findings and Key Distinctions

- Synthetic Versatility: The 5-carbaldehyde group allows for diverse functionalization (e.g., formation of Schiff bases or thiosemicarbazones), unlike the 5-cyano group in 7-amino-5-(4-chlorophenyl)-... .

- Regulatory Status: Listed in pharmacopeias as a reference standard, unlike research-only compounds like 6-amino-3-methyl-1-isobutyl-... .

Actividad Biológica

6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (commonly referred to as BC15) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of BC15, including its synthesis, physicochemical properties, and specific case studies that highlight its effects on cellular systems.

- Molecular Formula : C₇H₉N₃O₄

- Molecular Weight : 199.16 g/mol

- CAS Number : 773870-74-9

The structure of BC15 includes a pyrimidine ring substituted with amino and carbonyl groups, which may contribute to its reactivity and biological interactions.

Synthesis and Characterization

BC15 can be synthesized through a multi-step reaction involving the reduction of nitro groups and subsequent reactions under microwave conditions. The synthetic pathway ensures the formation of high-purity compounds suitable for biological testing .

Antiproliferative Effects

In a study assessing the cytotoxicity of BC15 on human colon cancer cells (HCT116) and normal human fibroblasts (NHDF), it was found that BC15 exhibited no significant cytotoxicity at concentrations useful for cellular staining. This suggests a favorable safety profile for potential therapeutic applications .

Fluorescence Properties

BC15 demonstrates stable fluorescence across a pH range of 5 to 12, with notable increases in intensity under acidic conditions. This property allows for effective cellular imaging, particularly in organelles such as lysosomes and mitochondria. The compound's ability to accumulate in these structures enhances its utility as a fluorescent probe in biological studies .

Interaction with Cellular Organelles

Fluorescence microscopy experiments indicated that BC15 preferentially accumulates in membranous structures like mitochondria and the endoplasmic reticulum. The compound emits green fluorescence upon excitation, enabling visualization of cellular compartments without significant background interference .

Table 1: Summary of Biological Assays on BC15

| Cell Line | Concentration (µM) | Cytotoxicity | Fluorescence Emission | Notes |

|---|---|---|---|---|

| HCT116 | 0 - 50 | None | Green | Non-toxic at tested levels |

| NHDF | 0 - 50 | None | Green | Safe for normal cells |

The lack of cytotoxicity suggests that BC15 may function primarily as a fluorescent marker rather than a therapeutic agent targeting cell proliferation. Its interaction with cellular components could be leveraged for imaging studies rather than direct therapeutic applications .

Q & A

Basic: What are the established synthetic routes for 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?

Answer:

The compound is typically synthesized via Biginelli-like multicomponent reactions or reductive amination of precursor aldehydes. A validated method involves suspending the aldehyde derivative in anhydrous THF under argon, followed by reaction with primary amines and sodium triacetoxyborohydride (NaBH(OAc)₃) to yield substituted aminomethyl derivatives . For dihydropyrimidine scaffolds, regioselective cyclization using benzaldehyde or substituted aldehydes in the presence of urea/thiourea and catalytic acid (e.g., HCl) is effective .

Key Data:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Reductive amination | THF, NaBH(OAc)₃, room temperature | 65–80% | |

| Cyclocondensation | Ethanol, HCl, reflux | 70–85% |

Advanced: How can regioselectivity challenges in the synthesis of dihydropyrimidine derivatives be systematically investigated?

Answer:

Regioselectivity issues arise during cyclization or functionalization due to competing nucleophilic sites (e.g., NH₂ vs. carbonyl groups). To address this:

- Spectroscopic monitoring : Use in situ NMR to track intermediate formation and identify dominant reaction pathways .

- Computational modeling : Employ DFT calculations to predict thermodynamic stability of regioisomers. For example, the 1,3-dimethyl substitution pattern favors carbonyl activation at C5, directing nucleophilic attacks to C4 or C6 positions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at specific sites, improving regiocontrol .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

A combination of ¹H/¹³C NMR , IR , and mass spectrometry is essential:

- ¹H NMR : Distinct signals for NH₂ (~6.5–7.0 ppm), aldehyde protons (~9.8–10.2 ppm), and methyl groups (~2.2–3.0 ppm) .

- IR : Stretching vibrations for carbonyl (C=O, 1680–1720 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) groups confirm functionalization .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Advanced: What computational strategies are recommended to predict the reactivity of this compound in nucleophilic additions?

Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify electrophilic (C5-aldehyde) and nucleophilic (C6-amino) sites. For example, the LUMO of the aldehyde group is highly localized, making it reactive toward amines .

- Molecular Dynamics (MD) simulations : Model solvation effects to predict reaction pathways in solvents like THF or ethanol .

- Docking studies : If targeting biological activity, simulate interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) to guide derivative design .

Methodological: How can purification techniques be optimized for high-purity samples?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline products with >95% purity .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for polar derivatives. For thioxo analogs, gradient elution with DCM:MeOH (95:5) improves separation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities .

Advanced: What are the key considerations when analyzing contradictory antibacterial activity data across studies?

Answer:

Contradictions often arise from:

- Strain variability : Proteus vulgaris may show sensitivity (MIC = 8 µg/mL), while Pseudomonas aeruginosa exhibits resistance (MIC > 128 µg/mL) due to efflux pumps .

- Assay conditions : Differences in broth microdilution (CLSI vs. EUCAST guidelines) impact MIC values.

- Derivative functionalization : Substituents like thiophene or coumarin enhance activity by disrupting bacterial membranes, whereas methyl groups may reduce solubility .

Comparative Activity Data:

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Coumarin-tethered analog | Proteus vulgaris | 8 | |

| Thiophene-substituted analog | Pseudomonas aeruginosa | >128 |

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent aldehyde oxidation .

- Light sensitivity : UV exposure leads to dimerization; confirm purity via HPLC after long-term storage .

Advanced: What strategies mitigate byproduct formation during reductive amination?

Answer:

- Controlled stoichiometry : Use 2:1 amine:aldehyde ratio to minimize unreacted aldehyde .

- Acid scavengers : Add molecular sieves or triethylamine to absorb HCl byproducts .

- Low-temperature reactions : Conduct at 0–5°C to suppress side reactions like over-alkylation .

Basic: What are the common applications of this compound in medicinal chemistry?

Answer:

It serves as a precursor for:

- Antibacterial agents : Coumarin or thiophene hybrids inhibit bacterial growth .

- Kinase inhibitors : Pyrimidine-carbaldehyde scaffolds target ATP-binding pockets in tyrosine kinases .

Advanced: How can in silico tools guide the design of derivatives with enhanced bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.